2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyloxy group, a benzylidene moiety, and a hydrazino linkage, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available aromatic ketones and aldehydesCommon reagents used in these reactions include hexamethyldisilazane (HMDS) as a nitrogen source and various Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy and benzylidene groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The allyloxy and benzylidene groups may facilitate binding to target proteins or enzymes, while the hydrazino linkage could participate in redox reactions or form covalent bonds with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: This compound shares the allyloxy and ethylphenyl groups but differs in the core structure, which is a pyrrol-2-one instead of an acetamide.
4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar to the previous compound, this one also features the allyloxy and ethylphenyl groups but with a different substituent on the pyrrol-2-one core.
Uniqueness
The uniqueness of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide lies in its specific combination of functional groups and the hydrazino linkage, which provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
769144-16-3 |
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Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-12-26-18-7-5-6-16(13-18)14-21-23-20(25)19(24)22-17-10-8-15(4-2)9-11-17/h3,5-11,13-14H,1,4,12H2,2H3,(H,22,24)(H,23,25)/b21-14+ |
InChI Key |
KKZFKWOVKRMFNS-KGENOOAVSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
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